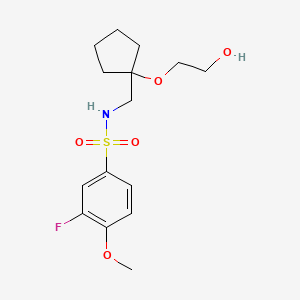

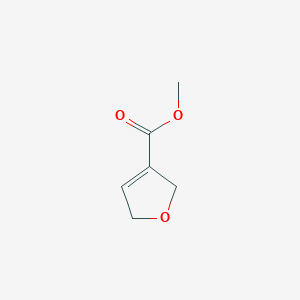

3-Methoxycarbonyl-2,5-di-hydrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-methoxycarbonyl-2,5-dihydrofuran derivatives involves the reaction of 1,3-dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride, leading to regio- and stereospecifically produced alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans. Malondiamides react with oxalyl chloride to yield 2,3-dioxo-2,3-dihydrofurans, demonstrating the versatility of this synthesis approach in producing complex furan derivatives with potential applications in organic synthesis and material science (Saalfrank et al., 1991).

Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran, a related compound, has been elucidated through X-ray crystallography, highlighting the detailed geometric parameters and providing insights into the electronic structure and potential reactivity of the molecule. This analysis is crucial for understanding the chemical behavior and applications of 3-methoxycarbonyl-2,5-dihydrofuran derivatives (Saalfrank et al., 1991).

Chemical Reactions and Properties

3-Methoxycarbonyl-2,5-dihydrofuran undergoes various chemical reactions, including electrophilic cyclization and palladium-catalyzed reactions, to produce cis or trans 2,5-disubstituted tetrahydrofurans and substituted 2,3-dihydrofurans and benzofurans. These reactions demonstrate the compound's reactivity and versatility in organic synthesis (Iqbal et al., 1991), (Yoshida et al., 2004).

Physical Properties Analysis

The thermochemical properties of methoxyfurans, including 3-methoxycarbonyl-2,5-dihydrofuran, have been studied using computational chemistry. These studies provide valuable information on the stability, reaction paths, and chemical kinetics of these compounds, which is essential for their application in biofuel synthesis and other areas (Hudzik & Bozzelli, 2010).

Chemical Properties Analysis

The chemical properties of 3-methoxycarbonyl-2,5-dihydrofuran and its derivatives are characterized by their reaction mechanisms, including oxidative cyclization-alkoxycarbonylation and cycloisomerization-hydromethoxylation, leading to various functionalized tetrahydrofurans. These properties underscore the compound's utility in synthetic organic chemistry and potential applications in developing new materials and bioactive molecules (Gabriele et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Dihydrofurans and Benzofurans

One of the primary applications of 3-Methoxycarbonyl-2,5-dihydrofuran derivatives is in the facile synthesis of substituted 2,3-dihydrofurans and benzofurans. The palladium-catalyzed reaction of propargylic carbonates with nucleophiles is a noteworthy method, efficiently transforming various substituted propargylic carbonates and nucleophiles into their corresponding products. This approach has been demonstrated by Yoshida et al. (2004, 2005), who highlighted the versatility and efficiency of this methodology in producing complex dihydrofuran structures (Yoshida, Morishita, Fujita, & Ihara, 2004); (Yoshida, Morishita, Fujita, & Ihara, 2005).

Aromatization and Stability Studies

Sharipov et al. (2018) explored the aromatization of 2,2,5-trialkyl-substituted 2,5-dihydrofurans, revealing insights into their stabilization. They found that certain substitutions on the 2,5-dihydrofuran nucleus could facilitate auto-oxidation processes leading to aromatization, which is crucial for the synthesis of furan derivatives with enhanced stability (Sharipov, Davidova, & Valeev, 2018).

Intramolecular Hydroalkoxylation for Dihydrofuran Synthesis

The gold-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters, as investigated by Eom, Kang, and Lee (2010), represents another innovative application, producing 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans in good to excellent yields. This method underscores the compound's utility in constructing architecturally complex dihydrofuran motifs with high selectivity and efficiency (Eom, Kang, & Lee, 2010).

Applications in Biomass Conversion and Polymer Production

A broader application of 3-Methoxycarbonyl-2,5-dihydrofuran derivatives is in the conversion of plant biomass into valuable chemicals and fuels. Chernyshev, Kravchenko, and Ananikov (2017) reviewed advances in the synthesis of 5-hydroxymethylfurfural (HMF) and its derivatives from biomass, highlighting the potential of these compounds, including 2,5-dihydrofuran derivatives, as alternative feedstocks for the chemical industry. The versatility of these compounds opens doors to sustainable sources for polymers, functional materials, and fuels, indicating a promising direction for green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Eigenschaften

IUPAC Name |

methyl 2,5-dihydrofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWPMYLBNXJBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)

![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)

![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)